3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H7BrF3N and a molecular weight of 278.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile typically involves the bromination of 2-[4-(trifluoromethyl)phenyl]propanenitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenylpropanenitriles.
Reduction: Formation of 2-[4-(trifluoromethyl)phenyl]propanamine.
Oxidation: Formation of 4-(trifluoromethyl)benzoic acid or other oxidized derivatives.
Scientific Research Applications
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Used in the synthesis of various organic compounds.
4-Bromo-3-(trifluoromethyl)aniline: Utilized in the preparation of pharmaceuticals and agrochemicals.
Uniqueness
3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom and trifluoromethyl group enhances its electrophilicity and stability, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7BrF3N |
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Molecular Weight |
278.07 g/mol |
IUPAC Name |
3-bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7BrF3N/c11-5-8(6-15)7-1-3-9(4-2-7)10(12,13)14/h1-4,8H,5H2 |
InChI Key |
IDJNKEWWKTVWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)C#N)C(F)(F)F |
Origin of Product |
United States |
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